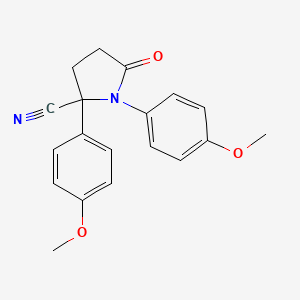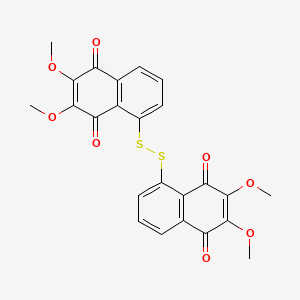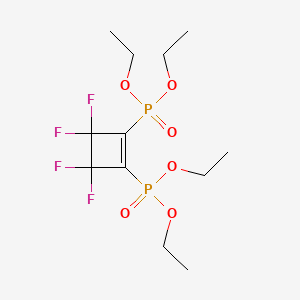
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene is an organophosphorus compound characterized by its unique structure, which includes two diethoxyphosphoryl groups and four fluorine atoms attached to a cyclobutene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene typically involves the reaction of a suitable cyclobutene precursor with diethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters would also be essential in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the cyclobutene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of phosphine oxides and other oxidized derivatives.
Reduction: Formation of phosphine derivatives and reduced cyclobutene compounds.
Substitution: Formation of substituted cyclobutene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene involves its interaction with molecular targets through its diethoxyphosphoryl groups and fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: An organophosphorus compound with similar structural features but different functional groups.
1,2-Bis(dicyclohexylphosphino)ethane: Another related compound with cyclohexyl groups instead of diethoxyphosphoryl groups.
1,2-Bis(diphenylphosphino)benzene: A compound with a benzene ring instead of a cyclobutene ring.
Uniqueness
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene is unique due to its combination of diethoxyphosphoryl groups and tetrafluorocyclobutene ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
4545-92-0 |
|---|---|
Fórmula molecular |
C12H20F4O6P2 |
Peso molecular |
398.22 g/mol |
Nombre IUPAC |
1,2-bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene |
InChI |
InChI=1S/C12H20F4O6P2/c1-5-19-23(17,20-6-2)9-10(12(15,16)11(9,13)14)24(18,21-7-3)22-8-4/h5-8H2,1-4H3 |
Clave InChI |
COQMETRYGZYKBA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C(C1(F)F)(F)F)P(=O)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



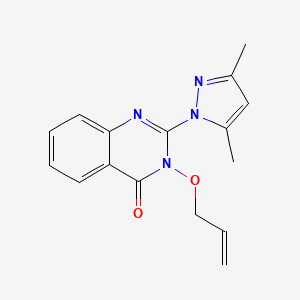


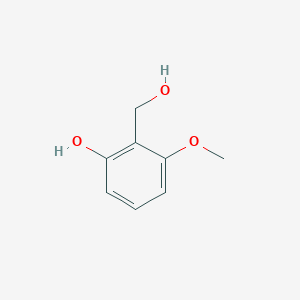
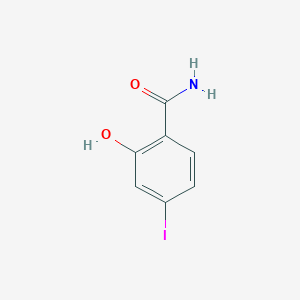
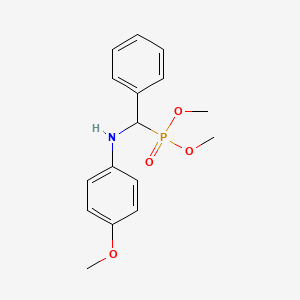


![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
